molecular formula C7H11N3S B13255503 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole

2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole

Cat. No.: B13255503
M. Wt: 169.25 g/mol
InChI Key: QNLOJFMDSGTJBV-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole is a novel chemical compound designed for research and development applications. This molecule features a unique hybrid structure comprising two nitrogen-containing heterocycles—a 1-methylimidazole and an azetidine—linked by a thioether (sulfanyl) bridge. The imidazole ring is a prominent pharmacophore in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metals, and is a key structural component in a wide range of therapeutic agents . The azetidine ring, a four-membered nitrogen heterocycle, is increasingly valued in drug discovery for its contribution to molecular rigidity and for improving the physicochemical properties of lead compounds. This compound is intended for use as a key synthetic intermediate or a core scaffold in pharmaceutical research. Potential areas of investigation include the development of novel enzyme inhibitors, where the molecule could act as a ligand for various biological targets, and the exploration of new chemical spaces in heterocyclic chemistry. Researchers can utilize this building block to construct more complex molecules for screening against specific biological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

2-(azetidin-3-ylsulfanyl)-1-methylimidazole

InChI

InChI=1S/C7H11N3S/c1-10-3-2-9-7(10)11-6-4-8-5-6/h2-3,6,8H,4-5H2,1H3

InChI Key

QNLOJFMDSGTJBV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2CNC2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole generally involves the nucleophilic substitution or coupling of an azetidine derivative with a 2-substituted imidazole sulfur electrophile or vice versa. The key step is the formation of the sulfanyl (thioether) bond linking the azetidine ring to the imidazole core.

Specific Synthetic Routes

Thiolation of 1-Methyl-1H-imidazole Derivatives with Azetidine Precursors
  • Starting materials:

    • 1-methyl-1H-imidazole or its 2-halogenated derivative
    • Azetidin-3-thiol or azetidine-3-thiol derivatives
  • Reaction conditions:

    • Base-mediated nucleophilic substitution (e.g., using K2CO3 or NaH) in polar aprotic solvents such as DMF or DMSO
    • Heating to moderate temperatures (60–120 °C) to promote substitution
    • Possible use of phase transfer catalysts to enhance yield
  • Mechanism:
    The azetidine thiolate anion attacks the electrophilic carbon at the 2-position of the imidazole ring (usually halogenated), displacing the leaving group and forming the sulfanyl linkage.

Aza-Michael Addition Followed by Cyclization
  • Some synthetic protocols involve aza-Michael addition of azetidine amines to activated vinyl sulfides or imidazole derivatives bearing Michael acceptors, followed by intramolecular cyclization to form the azetidine-sulfanyl-imidazole structure.

  • This method has been reported to provide good yields and allows for structural diversity by varying substituents on the imidazole or azetidine rings.

Coupling via Sulfonyl Chlorides and Subsequent Reduction
  • An alternative route involves the formation of sulfonyl derivatives (e.g., azetidine-3-sulfonyl chlorides) followed by coupling with methylimidazole derivatives under basic conditions, then reduction of the sulfone to the sulfanyl compound.

  • This method is less common but useful for introducing sulfonyl-linked analogs and then selectively reducing to the sulfanyl compound.

Representative Synthetic Procedure (From Vulcanchem Data)

Step Reagents & Conditions Description Yield & Notes
1 1-methyl-1H-imidazole + 2-halogenated intermediate Halogenation at 2-position if needed Purity depends on halogenation step
2 Azetidin-3-thiol + base (K2CO3) in DMF, 80 °C Nucleophilic substitution forming thioether Moderate to high yields (50-85%)
3 Purification by column chromatography Isolation of pure this compound Characterization by NMR, MS

Spectral and Analytical Characterization

  • NMR (Nuclear Magnetic Resonance):

    • Proton NMR shows characteristic signals for azetidine ring protons (multiplets around 2.5–3.5 ppm)
    • Methyl group on imidazole appears as a singlet near 3.8 ppm
    • Imidazole ring protons resonate between 6.5–7.5 ppm
  • Mass Spectrometry:

    • Molecular ion peak at m/z 170 (M+1) consistent with molecular weight 169.25 g/mol
  • IR Spectroscopy:

    • Characteristic C–S stretching vibrations near 700–750 cm⁻¹
    • Imidazole N–H stretch if present, otherwise methyl substitution confirmed by absence

Comparative Table of Preparation Methods

Method Starting Materials Key Reaction Type Conditions Advantages Disadvantages
Nucleophilic substitution 2-halogenated imidazole + azetidine thiol SN2 substitution Base, DMF, 60–120 °C Straightforward, good yields Requires halogenated precursor
Aza-Michael addition + cyclization Azetidine amine + vinyl sulfide/imidzole Michael acceptor Michael addition + cyclization Heating, base or catalyst Allows structural diversity Multi-step, moderate complexity
Sulfonyl chloride coupling + reduction Azetidine sulfonyl chloride + methylimidazole Coupling + reduction Basic conditions, reducing agent Access to sulfonyl analogs Longer synthesis, more steps

Research Findings and Applications

  • The azetidine moiety acts as a pharmacophore, enhancing binding affinity in biological systems through conformational rigidity and hydrogen bonding capability.
  • The imidazole ring contributes to binding via π-π stacking and coordination with metal centers or enzyme active sites.
  • This compound is explored for potential medicinal chemistry applications, including enzyme inhibition and receptor modulation.
  • Recent studies emphasize the importance of the sulfanyl linkage in modulating biological activity and improving pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .

Scientific Research Applications

2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Properties/Activities Synthesis Yield/Reference
This compound Azetidine (4-membered N-ring) C₇H₁₁N₃S 185.25 High rigidity, potential enzyme inhibition Not reported (analogue: ~80% )
Compound 18 1,4-Thiaselenin (6-membered S/Se) C₈H₁₁N₃S₂Se 316.29 Fungicidal, glutathione peroxidase mimic 80%
2-[(2-Aminoethyl)sulfanyl]-1-methyl-1H-imidazole Aminoethylsulfanyl C₆H₁₁N₃S 157.23 High solubility, modular functionalization Not reported
2-(Ethyldisulfanyl)-1H-imidazole Ethyldisulfanyl C₅H₈N₂S₂ 160.26 Lipophilic (logP ~3.4) Not reported

Research Findings and Challenges

  • Biological Data Gap : Direct activity data for the azetidine compound are absent, necessitating extrapolation from analogues. For instance, Jak2 inhibitors require precise substituent geometry , which azetidine may provide.
  • Synthetic Optimization : Azetidine’s strained ring may complicate synthesis, requiring milder conditions than those used for thiaselenin derivatives .

Biological Activity

2-(Azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole is a heterocyclic compound characterized by the presence of an azetidine ring and an imidazole ring. This compound has garnered attention in the scientific community due to its potential biological activities, particularly as an antibiotic and antiviral agent. The unique structural features of this compound contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N3S, with a molecular weight of approximately 169.25 g/mol. The compound's structure includes a sulfur atom bonded to the azetidine ring, which plays a crucial role in its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially inhibiting enzymes or binding to receptors that modulate biological processes. The azetidine ring can act as a pharmacophore, while the imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It may inhibit the growth of various bacterial strains, making it a candidate for further investigation in drug development aimed at treating infections.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Escherichia coli12.5 µg/mL
Pseudomonas aeruginosa25 µg/mL

Antiviral Potential

Research suggests that the compound could also possess antiviral activity, potentially through mechanisms similar to those observed in other imidazole derivatives. It may interfere with viral replication or inhibit viral enzymes .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : A study on hybrid imidazole derivatives demonstrated significant anticancer effects against various human cancer cell lines, suggesting that similar mechanisms may be applicable to our compound .
  • Inhibition Studies : Compounds with structural similarities have shown inhibitory effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, indicating potential anti-inflammatory properties .

Research Applications

The unique structure of this compound offers several research applications:

  • Chemistry : It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Medicine : Investigated for its potential use in drug development as an antibiotic or antiviral agent.
  • Industry : Utilized in producing specialty chemicals and materials with specific properties.

Q & A

Q. What are the optimal synthetic routes for 2-(azetidin-3-ylsulfanyl)-1-methyl-1H-imidazole, and how can reaction conditions be tailored to improve yield?

Synthesis typically involves coupling azetidine derivatives with imidazole precursors under controlled conditions. For analogous compounds (e.g., benzimidazole derivatives), reactions are optimized using solvents like THF or DMF, catalysts such as NaH, and temperatures ranging from 0°C to reflux. Yields can be enhanced by adjusting stoichiometry (e.g., 1.1–1.5 equivalents of sulfonyl chloride) and employing inert atmospheres to prevent side reactions . Post-synthesis purification via flash chromatography (hexane:ethyl acetate gradients) is common .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., δ 3.71 ppm for methoxy groups ) and carbon backbone.
  • IR Spectroscopy : Identifies functional groups (e.g., S–S stretches at ~500 cm⁻¹ in disulfides ).
  • TLC/HPLC : Monitors reaction progress and purity (Rf values in hexane:ethyl acetate systems ).
  • Elemental Analysis : Validates stoichiometry (e.g., ≤0.4% deviation between calculated and experimental C/H/N values ).

Q. What software tools are essential for crystallographic analysis of this compound?

  • SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), particularly effective for small molecules and high-resolution data .
  • OLEX2 : Integrates visualization, refinement, and validation tools, streamlining workflows from data collection to publication .
  • Mercury CSD : Visualizes intermolecular interactions (e.g., H-bonding, π-stacking) and calculates void volumes .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for derivatives of this compound?

  • Disorder Modeling : For flexible groups (e.g., cyclopentadienyl rings), refine using partial occupancy or constrained isotropic displacement parameters .
  • Twinning Detection : Use SHELXL’s BASF parameter to quantify twin fractions. For chiral space groups (e.g., P212121), confirm absence of inversion twinning via Flack x parameter .
  • Validation : Cross-check with Rint values (<5% for high-quality datasets) and Hirshfeld surface analysis .

Q. How do researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Case Example : If NMR suggests isomer mixtures (e.g., 3:7 ratio of cyclopentadienyl isomers ), but crystallography identifies only one form, perform:
    • DSC/TGA : Check for polymorphic transitions.
    • DFT Calculations : Compare energy landscapes of isomers.
    • Powder XRD : Confirm phase purity .

Q. What computational strategies predict binding interactions of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., imidazole rings binding to enzyme active sites ).
  • MD Simulations : Assess stability of binding poses over 100+ ns trajectories.
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., sulfanyl groups as H-bond acceptors ).

Q. How is regioselectivity controlled during functionalization of the imidazole core?

  • Directing Groups : Use sulfonyl or benzyl groups to block reactive sites .
  • Catalysis : Pd-mediated cross-coupling for C–H activation at specific positions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the azetidine sulfur .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., µW irradiation vs. conventional heating ).
  • Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) with CIF validation .
  • Safety Protocols : Handle sulfanyl intermediates under N2 to prevent oxidation, and use PPE for irritant byproducts .

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